molecular formula C29H22ClN3O5S2 B2838717 ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate CAS No. 617696-38-5

ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

Cat. No.: B2838717
CAS No.: 617696-38-5
M. Wt: 592.08
InChI Key: MEGREXVLTRJNLN-IZHYLOQSSA-N
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Description

Ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates:

  • A 1,3-thiazolidin-5-ylidene core with a 2-chlorobenzyl substituent at position 2.
  • A 2-oxoindole moiety connected via a conjugated Z-configuration double bond.
  • An ethyl benzoate group linked through an acetamide bridge.

Properties

IUPAC Name

ethyl 4-[[2-[(3Z)-3-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O5S2/c1-2-38-28(37)17-11-13-19(14-12-17)31-23(34)16-32-22-10-6-4-8-20(22)24(26(32)35)25-27(36)33(29(39)40-25)15-18-7-3-5-9-21(18)30/h3-14H,2,15-16H2,1H3,(H,31,34)/b25-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGREXVLTRJNLN-IZHYLOQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617696-38-5
Record name ETHYL 4-[({(3Z)-3-[3-(2-CHLOROBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE ]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex compound with significant biological activity. Its structure incorporates thiazolidinone and indole moieties, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

1. Structural Overview

The compound's molecular formula is C19H17ClN2O3SC_{19}H_{17}ClN_2O_3S, and it has a molecular weight of approximately 400.9 g/mol. The presence of various functional groups contributes to its biological activities.

2.1 Antimicrobial Activity

Thiazolidinone derivatives, such as the one , have been reported to exhibit potent antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various strains of bacteria including E. coli and Bacillus subtilis. The thiazolidinone ring is crucial for this activity, with studies indicating that modifications can enhance efficacy against resistant strains .

2.2 Anticancer Activity

The compound has demonstrated potential as an anticancer agent:

  • In Vitro Studies : Research indicates that thiazolidinone derivatives can inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and DLD-1. The mechanism often involves the inhibition of COX enzymes, which are associated with tumor growth .
Cell LineIC50 Value (µM)Activity Type
HT-2915Colon Cancer
DLD-120Colon Cancer
MCF725Breast Cancer

2.3 Antioxidant Activity

The antioxidant potential of thiazolidinones is noteworthy:

  • Mechanism : These compounds can inhibit lipid peroxidation, which is a marker for oxidative stress. Studies show that certain derivatives exhibit significant antioxidant activity measured through TBARS assays .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Research in Chemistry evaluated several thiazolidinone derivatives against Staphylococcus aureus and E. coli. The results showed that compounds with a chlorobenzyl group exhibited enhanced antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiazolidinones on human colon cancer cells. The study found that derivatives similar to this compound inhibited cell proliferation through apoptosis induction .

4. Conclusion

This compound demonstrates significant biological activity across various domains including antimicrobial and anticancer effects. Its structural components play a crucial role in these activities, making it a compound of interest for further pharmacological research.

Scientific Research Applications

Chemical Safety

A Laboratory Chemical Safety Summary (LCSS) indicates that this compound should be handled with care due to its complex structure and potential biological activity. Proper safety protocols must be followed in laboratory settings.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, including compounds similar to ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate, exhibit significant anticancer properties. For instance, a study demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Research has shown that compounds containing the thiazolidinone moiety possess antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Inhibitors of certain enzymes are crucial in treating diseases such as diabetes and hypertension. This compound has been identified as a potential candidate for further development in this area.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells[Study on Thiazolidinones]
AntimicrobialEffective against multiple bacterial strains[Antimicrobial Research]
Enzyme InhibitionPotential inhibitor for specific enzymes[Enzyme Inhibition Study]

Case Study: Anticancer Effects

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of thiazolidinone derivatives. The researchers synthesized several derivatives and tested their efficacy against human cancer cell lines. Ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-oxoindole}] exhibited significant cytotoxicity compared to control groups.

Case Study: Antimicrobial Efficacy

In another study published in Antimicrobial Agents and Chemotherapy, ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-o-indole}] was tested against various strains of bacteria. The results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Structural Modifications in Ethyl Benzoate Derivatives

Key analogs and their structural distinctions are summarized below:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Reported Bioactivity Reference
Ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetyl)amino]benzoate 2-Chlorobenzyl, thiazolidinone, indole C₂₉H₂₂ClN₃O₅S₂ 612.1 (estimated) Not explicitly stated
Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl}amino)benzoate sec-Butyl substituent replaces 2-chlorobenzyl C₂₆H₂₅N₃O₅S₂ 523.6 Unspecified
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine ring replaces thiazolidinone-indole system C₂₁H₂₂N₄O₂ 362.4 Not reported
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Hydrazinecarbothioamide replaces acetamide-benzoate; lacks thiazolidinone C₁₆H₁₂ClN₅OS 357.8 Anticancer (isatin-thiosemicarbazone analogs)

Key Observations :

  • The 2-chlorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the sec-butyl analog .
  • Thiazolidinone-indole hybrids (target compound) likely exhibit distinct electronic properties versus pyridazine-based derivatives (I-6230), influencing solubility and metabolic stability .
  • The hydrazinecarbothioamide scaffold in shares the 2-oxoindole motif but lacks the thiazolidinone ring, suggesting divergent biological targets.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, starting with condensation of a thiazolidinone derivative (e.g., 2-thioxo-thiazolidin-4-one) with a 3-formyl-indole precursor in acetic acid under reflux, followed by sodium acetate-mediated cyclization. Purification via chromatography is essential to achieve >95% purity. Critical parameters include strict temperature control (80–100°C), solvent choice (acetic acid for cyclization), and reaction times (2.5–5 hours) to avoid side products like hydrolyzed esters or dimerized intermediates .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the Z-configuration of the thiazolidinone-indole moiety and ester functionality.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, particularly the (3Z) geometry of the thiazolidinone-ylidene group .
  • FT-IR to verify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the thioxo and indole groups. Stability studies indicate decomposition (>10%) occurs within 30 days at room temperature due to hydrolysis of the ester group in humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Substituent variability : Analogues with 4-chlorobenzylidene vs. 2-chlorobenzyl groups ( vs. 1) show divergent enzyme inhibition due to steric effects.
  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the indole N-H, affecting binding to targets like protein kinases. Standardize assays using TRIS buffer (pH 7.4) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Cellular vs. enzymatic assays : Off-target effects in cellular models (e.g., mitochondrial toxicity) may mask specific activity. Use orthogonal assays (SPR, ITC) to validate target engagement .

Q. What strategies optimize the compound’s selectivity for kinase vs. non-kinase targets?

  • Molecular docking : Model interactions with ATP-binding pockets (e.g., EGFR vs. VEGFR-2) to identify substituents (e.g., 2-chlorobenzyl) that clash with non-target kinases.
  • Proteome-wide profiling : Use kinome screens (e.g., KINOMEscan) to assess off-target binding.
  • Metabolic stabilization : Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis in serum, improving intracellular bioavailability for kinase inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Systematic substitution : Test analogues with:
  • Electron-withdrawing groups (e.g., –NO₂ at the benzoate para-position) to increase electrophilicity of the thiazolidinone core.
  • Heterocyclic replacements : Swap indole with benzimidazole to modulate π-π stacking with hydrophobic kinase pockets.
    • Free-Wilson analysis : Quantify contributions of substituents (e.g., 2-chlorobenzyl adds +1.2 log units in IC₅₀) to prioritize synthetic efforts .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analogue to pull down binding partners from cell lysates.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance (e.g., mutations in PTK2 for FAK inhibition).
  • Metabolomics : Track changes in TCA cycle intermediates (e.g., succinate accumulation) to infer mitochondrial targeting .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in cytotoxicity assays?

  • Standardize cell lines : Use authenticated lines (e.g., NCI-60 panel) with mycoplasma testing.
  • DMSO concentration : Limit to ≤0.1% to avoid solvent-induced stress.
  • Dose-response normalization : Apply Hill slope models to account for batch-to-batch variability in compound solubility .

Q. What computational tools predict metabolic liabilities of the compound?

  • ADMET predictors : Use SwissADME to identify labile sites (e.g., ester hydrolysis, thioxo oxidation).
  • CYP450 docking : Simulate metabolism via CYP3A4/2D6 to guide deuteration at vulnerable positions (e.g., benzylic hydrogens) .

Q. How can crystallographic data resolve conflicting binding mode hypotheses?

Co-crystallize the compound with its target (e.g., a kinase) using vapor diffusion methods. Phase problems caused by the flexible acetyl-amino linker may require heavy-atom derivatives (e.g., selenomethionine incorporation). Refinement at 1.8–2.0 Å resolution can clarify hydrogen-bonding interactions (e.g., indole N-H with kinase hinge region) .

Conflict Resolution & Best Practices

  • Contradictory solubility data : Use Hansen solubility parameters (HSPiP software) to select solvents matching the compound’s polarity (e.g., DMF > DMSO > ethanol) .
  • Bioactivity vs. toxicity trade-offs : Employ zebrafish embryo models to simultaneously assess efficacy (e.g., angiogenesis inhibition) and acute toxicity (LC₅₀) in a high-throughput format .

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